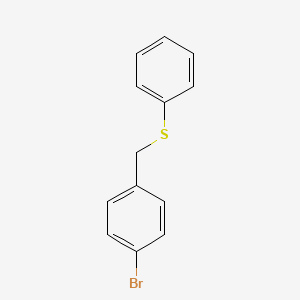
(2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as its CAS number .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and may involve studying the mechanism of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Wissenschaftliche Forschungsanwendungen
Neuroprotection and Neurodegenerative Diseases
(2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride has shown potential in neuroprotection, particularly in the context of neurodegenerative diseases. Research indicates that this compound can protect hippocampal neurons from apoptosis induced by seizures, suggesting its utility in conditions like epilepsy . Its role as a selective metabotropic glutamate receptor agonist is crucial in modulating neuronal survival pathways.
Pharmacological Research on Glutamate Receptors
This compound is a highly selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). It has been used extensively in pharmacological studies to understand the role of these receptors in various physiological and pathological processes . The specificity of (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride makes it a valuable tool for dissecting the functions of mGluR2 and mGluR3 in the central nervous system.
Epilepsy Research
Given its neuroprotective properties, (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride has been investigated for its potential in treating epilepsy. Studies have demonstrated its ability to reduce neuronal damage and improve outcomes in animal models of epilepsy . This makes it a promising candidate for developing new therapeutic strategies for epilepsy management.
Cognitive Function and Memory Enhancement
Research has explored the effects of this compound on cognitive functions and memory. By modulating glutamate receptors, it may enhance synaptic plasticity and improve learning and memory processes. This application is particularly relevant for conditions like Alzheimer’s disease and other cognitive impairments .
Pain Management
The modulation of glutamate receptors by (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride has implications for pain management. Glutamate receptors play a significant role in pain perception, and targeting these receptors can help in developing new analgesic drugs. This compound’s selective action on mGluR2 and mGluR3 makes it a potential candidate for pain relief research .
Psychiatric Disorders
The compound’s influence on glutamate receptors also extends to psychiatric disorders. It has been studied for its potential in treating conditions such as anxiety and depression. By modulating the glutamatergic system, (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride may help in alleviating symptoms of these disorders and improving mental health outcomes .
Drug Development and Screening
In drug development, (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride serves as a valuable tool for screening potential therapeutic agents. Its selective action on specific glutamate receptors allows researchers to identify and develop new drugs targeting these pathways. This application is crucial for advancing pharmacological research and developing novel treatments .
Neuroinflammation Studies
The compound has also been used in studies investigating neuroinflammation. By modulating glutamate receptors, it can influence inflammatory responses in the brain. This application is particularly relevant for understanding and treating conditions where neuroinflammation plays a critical role, such as multiple sclerosis and traumatic brain injury .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,4R)-2-N,4-N-dimethylpentane-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-6(8-3)5-7(2)9-4;;/h6-9H,5H2,1-4H3;2*1H/t6-,7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQYAFOYTAQITB-GPJOBVNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)NC)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C)NC)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)



![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)



![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)
![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)
![2-[3-(2-Quinolinyl)phenyl]quinoline](/img/structure/B2665461.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2665462.png)
![N-(2-chloro-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide](/img/structure/B2665463.png)